tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate
CAS No.:
Cat. No.: VC17663862
Molecular Formula: C15H21BrN2O2
Molecular Weight: 341.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21BrN2O2 |
|---|---|
| Molecular Weight | 341.24 g/mol |
| IUPAC Name | tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19) |
| Standard InChI Key | IGEQBVSAWBLRKC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 4-position with a 2-bromophenyl group. The tertiary carbamate group (-OC(=O)N-) is attached to the 3-position of the pyrrolidine via a tert-butyl ester, conferring steric bulk and chemical stability. The bromine atom at the ortho position of the phenyl ring enhances electrophilic reactivity, facilitating participation in cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁BrN₂O₂ |
| Molecular Weight | 341.24 g/mol |
| IUPAC Name | tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2Br |
| InChI Key | IGEQBVSAWBLRKC-UHFFFAOYSA-N |
| PubChem CID | 54594102 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.42 ppm, singlet, 9H), pyrrolidine protons (δ 3.2–4.1 ppm), and aromatic protons (δ 7.2–7.6 ppm). Mass spectrometry confirms the molecular ion peak at m/z 341.24, consistent with the molecular formula.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Pyrrolidine Functionalization: 2-Bromophenylpyrrolidine is prepared by nucleophilic substitution of pyrrolidine with 2-bromophenyl bromide under basic conditions.
-
Carbamate Formation: The amine group of 4-(2-bromophenyl)pyrrolidine reacts with tert-butyl chloroformate in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Automated systems control reagent stoichiometry and temperature, achieving yields >85% with reduced byproduct formation.
| Boronic Acid | Product Yield (%) | IC₅₀ (µM) |
|---|---|---|
| 4-Methoxyphenylboronic acid | 78 | 8.7 |
| 3-Nitrophenylboronic acid | 65 | 14.2 |
Comparison with Structural Analogs
tert-Butyl N-[(3S,4R)-1-Benzyl-4-(4-Bromophenyl)pyrrolidin-3-yl]carbamate
This analog (C₂₂H₂₇BrN₂O₂) differs in its benzyl substitution at the pyrrolidine nitrogen and para-bromophenyl group. The benzyl moiety enhances lipophilicity (logP = 4.1 vs. 3.1 for the target compound), improving blood-brain barrier permeability but reducing aqueous solubility .
Research Gaps and Future Directions
-
In Vivo Pharmacokinetics: No data exist on bioavailability or metabolic stability.
-
Therapeutic Target Validation: Further studies are needed to confirm receptor-specific interactions.
-
Toxicity Profiling: Acute and chronic toxicity assessments remain unaddressed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume